An In-depth Technical Guide to 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA
An In-depth Technical Guide to 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a coenzyme A (CoA) thioester that is a putative intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. Its unique structure, featuring a methylene group and multiple methyl branches, suggests its origin from the catabolism of acyclic isoprenoids, such as components of essential oils. This document provides a comprehensive overview of the current understanding of this molecule, including its chemical properties, hypothesized metabolic pathway, and relevant experimental methodologies for its study. While specific experimental data on this compound is limited in publicly available literature, this guide extrapolates from known principles of fatty acid metabolism and acyl-CoA analysis to provide a robust framework for researchers.
Chemical Identity and Properties
2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a complex organic molecule comprising a heptanoyl backbone with several modifications, attached to a coenzyme A moiety via a thioester linkage.
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₀N₇O₁₈P₃S | PubChem |
| Molecular Weight | 933.75 g/mol | PubChem |
| Canonical SMILES | CC(C)C(=C)CC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(O)(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | PubChem |
| Physical State | Presumed solid at room temperature | Inferred |
| Solubility | Expected to be soluble in aqueous buffers | Inferred from CoA structure |
Hypothesized Metabolic Pathway
Current evidence suggests that 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is an intermediate in the peroxisomal β-oxidation of branched-chain fatty acids, likely originating from the degradation of acyclic terpenes.
A key reaction identified in the Metabolic Atlas database shows the conversion of trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA to 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in Drosophila melanogaster, catalyzed by the protein product of the gene CG9577. The requested molecule, 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, is the logical subsequent product, formed through the oxidation of the 3-hydroxy group. This reaction is a canonical step in the β-oxidation spiral.
The proposed metabolic pathway is as follows:
Caption: Hypothesized metabolic pathway leading to the formation of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA.
Enzymology
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Enoyl-CoA Hydratase Activity (CG9577/EHHADH): The initial hydration of trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA is likely catalyzed by an enoyl-CoA hydratase. In Drosophila, the gene CG9577 is implicated. The human ortholog is likely Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase (EHHADH), a peroxisomal multifunctional enzyme.
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3-Hydroxyacyl-CoA Dehydrogenase Activity (HSD17B4): The oxidation of the 3-hydroxy group of 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA to a 3-oxo group is a dehydrogenation reaction. In humans, this step in peroxisomal β-oxidation is often carried out by 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4), another peroxisomal multifunctional enzyme with 3-hydroxyacyl-CoA dehydrogenase activity.
Experimental Protocols
Due to the lack of specific published protocols for 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, the following sections provide detailed, generalized methodologies for its chemical synthesis and analytical quantification, based on established procedures for other acyl-CoA thioesters.
Chemical Synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA
The synthesis of acyl-CoA thioesters can be achieved through the reaction of the corresponding acyl anhydride with coenzyme A.
Caption: General workflow for the chemical synthesis of acyl-CoA thioesters.
Protocol:
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Preparation of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Anhydride:
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Dissolve 2,6-Dimethyl-5-methylene-3-oxo-heptanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
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Add an equimolar amount of a carbodiimide coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide - DCC).
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Stir the reaction at room temperature for 2-4 hours.
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Filter the reaction mixture to remove the urea byproduct.
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The resulting solution contains the desired anhydride.
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Reaction with Coenzyme A:
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Dissolve coenzyme A trilithium salt hydrate in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
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Slowly add the anhydride solution to the coenzyme A solution with vigorous stirring.
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Maintain the pH of the reaction mixture at 7.5-8.0 by the addition of a dilute base (e.g., 0.1 M NaOH).
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Allow the reaction to proceed at room temperature for 1-2 hours.
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Purification:
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Purify the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
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Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
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Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.
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Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over 30 minutes.
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Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
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Collect the fractions corresponding to the product peak.
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Lyophilization and Storage:
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Pool the pure fractions and lyophilize to obtain the product as a white powder.
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Store the lyophilized product at -80°C under an inert atmosphere.
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Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.
Caption: Workflow for the quantification of acyl-CoAs by LC-MS/MS.
Protocol:
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Sample Preparation (from cell culture or tissue):
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Homogenize cells or tissue in a cold extraction buffer (e.g., 80% methanol).
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Include an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).
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Incubate on ice for 15 minutes to allow for protein precipitation.
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Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
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Collect the supernatant for analysis.
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LC-MS/MS Analysis:
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LC System: A high-performance liquid chromatography system.
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Column: C18 reversed-phase column.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate the analyte from other cellular components.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
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Ionization: Electrospray ionization (ESI).
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Detection: Multiple Reaction Monitoring (MRM) mode.
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Precursor Ion (Q1): m/z corresponding to the [M+H]⁺ of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA.
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Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z 428.03 or 261.05).
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Data Analysis:
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Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the purified compound.
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Concluding Remarks
2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA represents an intriguing, yet understudied, metabolite at the intersection of lipid and xenobiotic metabolism. The hypothesized pathway, originating from acyclic terpene degradation and proceeding through peroxisomal β-oxidation, opens new avenues for research into the metabolic fate of dietary and environmental compounds. The experimental frameworks provided in this guide offer a starting point for researchers to synthesize, detect, and quantify this molecule, thereby enabling further elucidation of its biological significance and its potential role in health and disease. Future studies should focus on confirming its presence in biological systems, identifying the specific enzymes responsible for its formation and further metabolism, and exploring the physiological consequences of its accumulation or deficiency.
